Molecular Profile and Physicochemical Characteristics
Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide: Butyl Isobutyl Phthalate-d4
This guide provides a comprehensive technical overview of Butyl Isobutyl Phthalate-d4 (BIBP-d4), focusing on its molecular structure, the rationale for its use, and its application as a gold-standard internal standard in quantitative analytical workflows. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven methodologies.
Butyl Isobutyl Phthalate-d4 is the deuterium-labeled analogue of Butyl Isobutyl Phthalate (BIBP), a common plasticizer used to impart flexibility to polymers.[1] Due to concerns about the environmental presence and potential endocrine-disrupting properties of phthalates, highly accurate methods for their quantification are essential.[1][2] BIBP-d4 serves as a critical tool in achieving this analytical rigor.
The core structure consists of a benzene-1,2-dicarboxylate backbone with two distinct ester groups: a butyl ester and an isobutyl ester.[1][3] The "-d4" designation signifies that four hydrogen atoms on the aromatic benzene ring have been replaced with deuterium atoms. This isotopic substitution is the key to its function in analytical chemistry.
Diagram of Butyl Isobutyl Phthalate-d4 Structure
Caption: Chemical structure of Butyl Isobutyl Phthalate-3,4,5,6-d4.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₈D₄O₄ | [4] |
| Molecular Weight | 282.37 g/mol | [4] |
| CAS Number | 358730-88-8 (for Di-iso-butyl phthalate-d4) | |
| Appearance | Clear, colorless oily liquid | [1][5] |
| Boiling Point | ~327 °C (for non-deuterated analogue) | |
| Solubility | Insoluble in water, soluble in organic solvents | [1][6] |
| Storage Temperature | -20°C for long-term stability | [4] |
The Scientific Rationale: Isotope Dilution Mass Spectrometry
The core value of BIBP-d4 lies in its application as an internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantification due to its high precision and accuracy.
Expertise & Causality: Standard analytical methods can be plagued by errors arising from sample loss during complex extraction and cleanup procedures, as well as fluctuations in instrument response. By adding a known quantity of BIBP-d4 to a sample at the very beginning of the workflow, we introduce a compound that is chemically almost identical to the target analyte (the non-deuterated BIBP).[2][7] Consequently, it experiences the same physical losses during preparation and the same ionization efficiency in the mass spectrometer. However, due to its four extra neutrons, it has a distinct mass-to-charge ratio (m/z) that the detector can easily differentiate from the native analyte. The final quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant regardless of sample loss or instrument drift, providing a self-validating system for highly reliable results.[7]
Synthesis of Deuterated Phthalates
Authoritative Grounding: The synthesis of deuterated aromatic compounds like BIBP-d4 is typically achieved through a catalyzed hydrogen-deuterium (H-D) exchange reaction.[8] An efficient and common method involves using a labeled starting material, such as o-xylene-d10, and proceeding with standard organic reactions to build the final phthalate ester.[9] Alternatively, the non-deuterated phthalate can be subjected to H-D exchange using heavy water (D₂O) as the deuterium source under high temperature and pressure, often with a platinum-based catalyst to facilitate the exchange on the aromatic ring.[8][10]
Application Workflow in a Regulated Environment
The use of BIBP-d4 is integral to methods for determining phthalate levels in diverse matrices, including environmental samples (water, air), food products (oils, wine), and biological fluids.[9][11][12][13]
Diagram of a Typical Analytical Workflow
Caption: Standard workflow for phthalate analysis using a deuterated internal standard.
Experimental Protocol: Quantification in Edible Oil via GC-MS
This protocol describes a validated methodology for the determination of Butyl Isobutyl Phthalate using BIBP-d4 as an internal standard.
Trustworthiness: Every step is designed to minimize contamination and ensure accurate recovery. The use of an internal standard from the outset makes this a self-validating protocol.
1. Reagents and Standards Preparation
-
Solvents: Use high-purity, GC-grade or equivalent isohexane and acetone.
-
Analyte Stock Solution (1 g/L): Accurately weigh 100 mg of non-deuterated Butyl Isobutyl Phthalate into a 100 mL Class A volumetric flask. Dissolve and make up to volume with isohexane.
-
Internal Standard (IS) Stock Solution (0.5 g/L): Transfer the entire contents of a 25 mg ampoule of Butyl Isobutyl Phthalate-d4 into a 50 mL Class A volumetric flask. Dissolve and make up to volume with isohexane.[12]
-
IS Spiking Solution (10 mg/L): Dilute the IS stock solution appropriately with isohexane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 20 mg/L) by diluting the analyte stock solution. Spike each standard with the IS Spiking Solution to achieve a constant final concentration of IS (e.g., 1 mg/L).
2. Sample Preparation and Extraction
-
Precaution: Phthalates are common lab contaminants. Avoid all plastic equipment where possible. Rinse all glassware with acetone, then isohexane before use.[12]
-
Sample Aliquot: Accurately weigh 1.0 g of the oil sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 mg/L IS Spiking Solution to the oil sample. Vortex for 30 seconds. This is the most critical step for ensuring accurate quantification.
-
Extraction: Add 5.0 mL of isohexane to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper isohexane layer to a clean glass tube.
-
Concentration: Evaporate the extract to approximately 0.5 mL under a gentle stream of nitrogen. Transfer the concentrated extract to a 2 mL autosampler vial for analysis.
3. GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temp 60°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
Injector: 250°C, splitless mode.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion for BIBP (Analyte): m/z 149 (characteristic phthalate fragment).
-
Quantification Ion for BIBP-d4 (IS): m/z 153 (the same fragment containing the d4-benzene ring, M+4).[11]
-
Note: Specific ions should be confirmed by analyzing individual standards.
-
4. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards. For each level, calculate the ratio of the peak area of the analyte (m/z 149) to the peak area of the internal standard (m/z 153). Plot this ratio against the analyte concentration to generate a linear calibration curve. A coefficient of determination (R²) > 0.995 is expected for good linearity.[13]
-
Sample Quantification: Inject the prepared sample extracts. Calculate the analyte/IS peak area ratio for each sample. Determine the concentration of Butyl Isobutyl Phthalate in the extract using the equation of the line from the calibration curve.
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to report the final concentration in mg/kg.
Conclusion
Butyl Isobutyl Phthalate-d4 is more than just a labeled molecule; it is an enabling tool for achieving the highest levels of accuracy and confidence in analytical measurements. Its structural design, with deuterium atoms on the stable aromatic ring, makes it an ideal internal standard. By compensating for inevitable variations in sample handling and instrument performance, its use in isotope dilution mass spectrometry provides a robust, self-validating system essential for regulatory compliance, safety assessment, and advanced research in the environmental and life sciences.
References
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Butyl isobutyl phthalate | CAS#:17851-53-5 | Chemsrc. (n.d.). Retrieved from [Link]
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Wang, M., et al. (2021). An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10), 378-384. Available from: [Link]
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Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). (n.d.). Retrieved from [Link]
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Butyl isobutyl phthalate | C16H22O4 | CID 28813 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Diisobutyl phthalate - Wikipedia. (n.d.). Retrieved from [Link]
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Robbat, A., et al. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Comprehensive Reviews in Food Science and Food Safety. Available from: [Link]
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Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved from [Link]
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CAS No : 84-69-5 | Chemical Name : Diisobutyl Phthalate | Pharmaffiliates. (n.d.). Retrieved from [Link]
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Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV. (n.d.). Retrieved from [Link]
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Butyl isobutyl phthalate (C16H22O4) - PubChemLite. (n.d.). Retrieved from [Link]
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Kim, S., et al. (2019). Method Validation for the Determination of Phthalates in Indoor Air by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. BPB Reports. Available from: [Link]
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Synthesis of novel deuterated lipids and surfactants. (2019). Journal of Neutron Research. Available from: [Link]
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